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Compound of Interest

Compound Name: 3-Chloropropiophenone

Cat. No.: B135402

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Chloropropiophenone (CsHoCIlO), a key intermediate in the synthesis of various
pharmaceutical compounds. The following sections detail its Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols
for data acquisition.

Spectroscopic Data Summary

The quantitative spectroscopic data for 3-Chloropropiophenone are summarized in the tables
below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
IH NMR (Proton NMR) Data
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
7.98-7.93 Multiplet 2H Ar-H (ortho to C=0)
7.61-7.56 Multiplet 1H Ar-H (para to C=0)
7.51-7.45 Multiplet 2H Ar-H (meta to C=0)
3.92 Triplet 2H -CH2-Cl
3.45 Triplet 2H -CO-CHa2-

Solvent: CDCls, Frequency: 400 MHz[1]

13C NMR (Carbon NMR) Data

Chemical Shift (6) ppm Assignment
196.78 C=0 (Ketone)
136.45 Ar-C (quaternary)
133.65 Ar-CH (para)
128.84 Ar-CH (meta)
128.14 Ar-CH (ortho)
41.36 -CH2-Cl

38.79 -CO-CH:-

Solvent: CDCIs, Frequency: 100 MHz[1]

Infrared (IR) Spectroscopy

The infrared spectrum of 3-Chloropropiophenone reveals key functional groups present in the

molecule.
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Wavenumber (cm~?) Intensity Assignment of Vibration
~3060 Medium Aromatic C-H Stretch
~2980 Medium Aliphatic C-H Stretch
~1685 Strong C=0 Stretch (Aryl ketone)
~1595, 1450 Medium-Strong Aromatic C=C Bending

C-C(=0)-C Stretch and
~1220 Strong )

Bending

C-H Out-of-plane Bending
~750, 690 Strong )

(Monosubstituted benzene)
~720 Strong C-CI Stretch

Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern
of 3-Chloropropiophenone.

Mass-to-Charge Ratio

Relative Intensity (%) Assignment
(m/z)
[M]*, [M+2]* (Molecular ion
168/170 ~3:1 peak with chlorine isotope
pattern)
CeHsCO]* (Benzoyl cation) -
105 100 [ I"( Y )
Base Peak
77 High [CeHs]* (Phenyl cation)
51 Medium [CaHs]*

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: A sample of 3-Chloropropiophenone (approximately 10-20 mg for *H
NMR and 50-100 mg for 13C NMR) is dissolved in approximately 0.6-0.7 mL of deuterated
chloroform (CDCIs) within a standard 5 mm NMR tube.

 Instrumentation: A 400 MHz (or higher field) NMR spectrometer is utilized for data
acquisition.

o Data Acquisition:

[¢]

The spectrometer is locked onto the deuterium signal of the solvent.

[e]

Shimming is performed to optimize the homogeneity of the magnetic field.

o

For 1H NMR, a standard pulse sequence is used to acquire the spectrum.

[¢]

For 13C NMR, a proton-decoupled pulse sequence is employed to obtain a spectrum with
singlet peaks for each unique carbon atom.

o Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the
spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual
solvent peak (CHCIs at 7.26 ppm for *H NMR and CDCls at 77.16 ppm for 13C NMR).

Infrared (IR) Spectroscopy

o Sample Preparation: As 3-Chloropropiophenone is a solid at room temperature, the KBr
pellet method is commonly used. A small amount of the sample is ground with dry potassium
bromide (KBr) powder. The mixture is then pressed under high pressure to form a thin,
transparent pellet.

 Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.
o Data Acquisition:
o A background spectrum of the KBr pellet holder (or a pure KBr pellet) is recorded.

o The KBr pellet containing the sample is placed in the sample holder.
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o The infrared spectrum is recorded, typically in the range of 4000-400 cm~1.

o Data Processing: The sample spectrum is ratioed against the background spectrum to
produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

o Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct
insertion probe or after separation by gas chromatography (GC-MS).

« lonization: Electron lonization (El) is a common method for this type of molecule. The sample
is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and
fragmentation.

e Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

» Detection: An electron multiplier or other detector measures the abundance of each ion.

» Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion
abundance versus m/z.

Visualizations

The following diagrams illustrate the logical workflow of the spectroscopic analysis.
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Caption: Workflow for Spectroscopic Analysis.
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Caption: NMR Signal Generation Pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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